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molecular formula C8H4ClNO2 B1358738 4-Chloro-3-cyanobenzoic acid CAS No. 117738-76-8

4-Chloro-3-cyanobenzoic acid

Cat. No. B1358738
M. Wt: 181.57 g/mol
InChI Key: FYNLALHBLSJPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598254B2

Procedure details

To a stirred mixture of conc. sulfuric acid (60 mL) and water (95 mL) containing 3-amino-4-chlorobenzoic acid (10.0 g, 57.1 mmol) was added sodium nitrite (10.0 g, 145 mmol) at 0° C. The mixture was stirred at 0° C. for 2 hours, and added to a stirred mixture comprising a mixture of water (250 mL) and benzene (175 mL) containing copper cyanide (7.1 g, 79.3 mmol), potassium cyanide (21.7 g, 333 mmol), potassium carbonate (285 g, 2.06 mmol) at a temperature not higher than 15° C. The resulting mixture was heated under stirring at 80° C. for one hour, cooled to room temperature, stirred under ice-cooling, and filtered using Celite to collect insolubles. The insolubles were washed with benzene (100 mL) and ether (100 mL). The aqueous portion was taken out, and made to pH 2 by addition of conc. hydrochloric acid under stirring and ice-cooling. The aqueous portion was subjected to extraction with ether (200 mL×2), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. The residue was repeatedly purified by silica gel column chromatography (ethyl acetate/hexane), to obtain 2.0 g (yield 19%) of the titled compound as a pale yellow crystalline product.
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
7.1 g
Type
reactant
Reaction Step Four
Quantity
21.7 g
Type
reactant
Reaction Step Four
Quantity
285 g
Type
reactant
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
19%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N[C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:10]([OH:12])=[O:11].N([O-])=O.[Na+].[Cu](C#N)[C:22]#[N:23].[C-]#N.[K+].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1.O>[Cl:16][C:15]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]=1[C:22]#[N:23] |f:2.3,5.6,7.8.9|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
95 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
7.1 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
21.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
285 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a stirred mixture comprising
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
STIRRING
Type
STIRRING
Details
under stirring at 80° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect insolubles
WASH
Type
WASH
Details
The insolubles were washed with benzene (100 mL) and ether (100 mL)
ADDITION
Type
ADDITION
Details
made to pH 2 by addition of conc. hydrochloric acid
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was subjected to extraction with ether (200 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distill the solvent off
CUSTOM
Type
CUSTOM
Details
The residue was repeatedly purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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